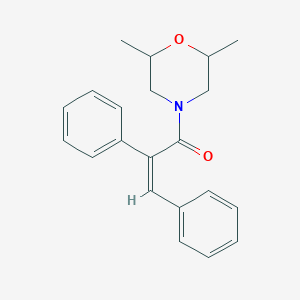
N-(2-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-3-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as EMD 386088 and is a selective serotonin reuptake inhibitor (SSRI) that has been investigated for its antidepressant and anxiolytic effects. In
作用机制
The mechanism of action of EMD 386088 involves the selective inhibition of the serotonin transporter, which leads to an increase in the extracellular concentration of serotonin. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of EMD 386088.
Biochemical and Physiological Effects:
EMD 386088 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the extracellular levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. It has also been shown to increase the levels of norepinephrine and dopamine in the brain, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
EMD 386088 has several advantages for lab experiments. It has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in depression and anxiety disorders. However, there are also some limitations to using EMD 386088 in lab experiments. For example, it has been shown to have some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on EMD 386088. One direction is to investigate its potential therapeutic applications in other psychiatric and neurological disorders. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research is needed to better understand the off-target effects of EMD 386088 and to develop more selective compounds for studying the serotonin transporter.
合成方法
The synthesis of EMD 386088 involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-morpholinepropanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 1-chloropropane to obtain the final product, which is then purified and converted to the dihydrochloride salt form. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
EMD 386088 has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been shown to have a high affinity for the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of EMD 386088.
属性
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-3-22-17-15(6-4-7-16(17)20-2)14-18-8-5-9-19-10-12-21-13-11-19;;/h4,6-7,18H,3,5,8-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZUUQSDZSPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)

![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5378298.png)
![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378319.png)
![2,2-dimethyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}propanamide](/img/structure/B5378326.png)